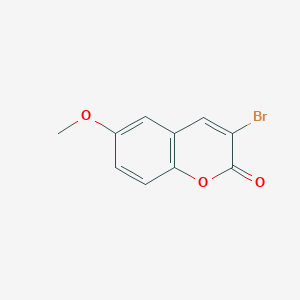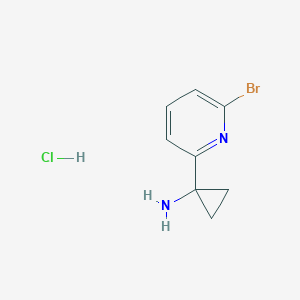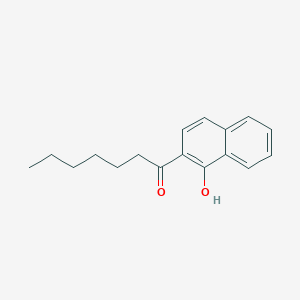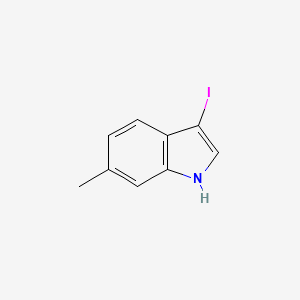
N-(3-(Trimethoxysilyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Trimethoxysilyl)phenyl)acetamide: is a chemical compound with the molecular formula C11H17NO4Si and a molecular weight of 255.34 g/mol . This compound is characterized by the presence of a trimethoxysilyl group attached to a phenyl ring, which is further connected to an acetamide group. It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Trimethoxysilyl)phenyl)acetamide typically involves the reaction of 3-aminophenyltrimethoxysilane with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Aminophenyltrimethoxysilane+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-(Trimethoxysilyl)phenyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The acetamide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Requires nucleophilic reagents and may be conducted under mild to moderate temperatures.
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-(Trimethoxysilyl)phenyl)acetamide is used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the modification of surfaces to enhance adhesion properties.
Biology: In biological research, this compound is utilized for the immobilization of biomolecules on silica-based surfaces, aiding in the development of biosensors and diagnostic tools.
Medicine: While not directly used as a drug, this compound is involved in the preparation of drug delivery systems and biocompatible coatings for medical devices.
Industry: Industrially, it is used as a coupling agent to improve the compatibility between organic and inorganic materials in composite materials. It also finds applications in the production of adhesives, sealants, and coatings .
Wirkmechanismus
The mechanism of action of N-(3-(Trimethoxysilyl)phenyl)acetamide primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in surface modification and adhesion enhancement applications .
Vergleich Mit ähnlichen Verbindungen
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Trimethoxysilyl)propyl)aniline
- (3-Aminopropyl)trimethoxysilane
Comparison: N-(3-(Trimethoxysilyl)phenyl)acetamide is unique due to the presence of the phenyl ring, which imparts distinct chemical properties compared to its aliphatic counterparts. The phenyl ring enhances the compound’s stability and reactivity, making it suitable for specific applications where aromatic characteristics are desired .
Eigenschaften
CAS-Nummer |
823234-87-3 |
|---|---|
Molekularformel |
C11H17NO4Si |
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
N-(3-trimethoxysilylphenyl)acetamide |
InChI |
InChI=1S/C11H17NO4Si/c1-9(13)12-10-6-5-7-11(8-10)17(14-2,15-3)16-4/h5-8H,1-4H3,(H,12,13) |
InChI-Schlüssel |
ISSUVKPOXOWYKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)











